molecular formula C20H21N3O5 B14933520 2-(2,5-dioxo-1-phenylimidazolidin-4-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide

2-(2,5-dioxo-1-phenylimidazolidin-4-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide

Cat. No.: B14933520
M. Wt: 383.4 g/mol
InChI Key: MIOVLHQNXWFVLJ-UHFFFAOYSA-N
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Description

2-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENOXY)ETHYL]ACETAMIDE is a complex organic compound that features both imidazolidinyl and phenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENOXY)ETHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the imidazolidinyl core, followed by the introduction of the phenoxyethyl group. Common reagents used in these reactions include acetic anhydride, phenyl isocyanate, and methoxyphenol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENOXY)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or remove oxygen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENOXY)ETHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENOXY)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid: This compound shares the imidazolidinyl core but lacks the phenoxyethyl group.

    N-(2-(4-Methoxyphenoxy)ethyl)acetamide: This compound contains the phenoxyethyl group but lacks the imidazolidinyl core.

Uniqueness

2-(2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL)-N-[2-(4-METHOXYPHENOXY)ETHYL]ACETAMIDE is unique due to its combination of the imidazolidinyl and phenoxyethyl groups, which confer specific chemical and biological properties that are not present in the similar compounds .

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

2-(2,5-dioxo-1-phenylimidazolidin-4-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C20H21N3O5/c1-27-15-7-9-16(10-8-15)28-12-11-21-18(24)13-17-19(25)23(20(26)22-17)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,21,24)(H,22,26)

InChI Key

MIOVLHQNXWFVLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)CC2C(=O)N(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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